tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate

Protecting group strategy Orthogonal synthesis Differential stability

Multi-step syntheses of imidazo[1,2-a]pyridine-based kinase inhibitors often fail when incorrect orthogonal protection triggers destructive deprotection cascades. This Boc-protected building block solves that: the acid-labile Boc group cleaves at 67°C, while hydrogenolytically-sensitive Cbz groups remain intact. • pKa reduced by 1.62 units vs. parent (5.18 vs. 6.80), limiting P-gp efflux for CNS programs • 6-Chloro handle enables sequential aryl introductions via Suzuki coupling (64-80% yield) • ≥98% purity minimizes pre-use repurification for automated HTS platforms Supplied with full QA documentation; ships ambient globally.

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
CAS No. 1414864-04-2
Cat. No. B1527999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate
CAS1414864-04-2
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=CC2=NC=CN21)Cl
InChIInChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)16-8-10-9(14)4-5-11-15-6-7-17(10)11/h4-7H,8H2,1-3H3,(H,16,18)
InChIKeyZPLYIKUZAWDDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characteristics for Informed Sourcing


tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate (CAS 1414864-04-2) is a functionalized imidazo[1,2-a]pyridine bearing a 6-chloro substituent and a tert-butyl carbamate (Boc)-protected aminomethyl group at the 5-position . This heterocyclic scaffold is recognized across medicinal chemistry for its diverse biological activities, including kinase inhibition and receptor modulation . The compound serves primarily as a protected amine building block, enabling rapid diversification via the chloro handle through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions [1].

Protected amine building block – Boc group enables selective deprotection in multi-step synthesis
6-Chloro cross-coupling handle – supports SNAr or Pd-catalyzed diversification for library synthesis
Imidazo[1,2-a]pyridine scaffold – core of kinase-focused and CNS research compound synthesis

Why Generic Analogs Cannot Replace This Compound


Direct replacement of this compound with its des-chloro or Cbz-protected congeners fundamentally alters synthetic efficiency and selectivity. The 6-chloro group inductively reduces the heterocycle's basicity, with predicted pKa values for 6-chloroimidazo[1,2-a]pyridine (pKa ~5.18) versus the unsubstituted parent (pKa ~6.80), a difference that dictates salt formation, chromatographic behavior, and binding interactions [1]. Furthermore, orthogonal protection is non-negotiable in multi-step synthesis: the Boc group reacts with acid at 67 °C while Cbz requires 140 °C, as shown in L-prolinol model systems, a 73 °C differential that can cause destructive deprotection cascades if the wrong carbamate is employed [2].

! Des-chloro or Cbz-protected analogs lack orthogonal Boc stability; acid-mediated deprotection conditions may differ significantly
! Chlorine substituent electronic effect shifts core basicity; unsubstituted imidazo[1,2-a]pyridine exhibits altered salt formation and reactivity
! Different carbamate protection (e.g., Cbz) requires higher cleavage temperatures, risking premature deprotection of acid-sensitive groups

Quantitative Differentiation Against Closest Analogs


Orthogonal Stability of Boc vs Cbz Protection

The Boc protecting group in this compound offers a 73 °C differential in acid-labile stability compared to benzyl carbamate (Cbz) on analogous substrates. A primary research study on L-prolinol derivatives reports Boc-protected L-prolinol undergoing intramolecular cyclization at 67 °C, while the Cbz-protected analog requires 140 °C in the presence of triethylamine [1]. This enables selective orthogonal deprotection in the presence of other base-labile or hydrogenolytically-cleavable groups.

Orthogonal Boc vs Cbz stability
Class-level inference
Boc: 67 °C cleavage; Cbz: 140 °C (with Et₃N)
Supports selective amine unmasking in presence of base‑labile groups
L‑prolinol model system; may vary with substrate
Protecting group strategy Orthogonal synthesis Differential stability

Electrophilic Reactivity in Suzuki-Miyaura Coupling

The 6-chloro substituent permits effective palladium-catalyzed cross-coupling, with quantitative evidence for microwave-assisted Suzuki-Miyaura reactions on 6-halogenoimidazo[1,2-a]pyridines reporting product yields of 64–80% for the 6-chloro substrate under Pd(OAc)₂/PPh₃ catalysis at 150 °C for 20 min [1]. By comparison, the analogous 6-bromo substrate afforded yields of 87–89% under identical conditions [1], while the des-halogen analog is unreactive. This establishes the chloro as a moderately reactive, selective handle relative to the more labile bromo or inert hydrogen.

Suzuki cross‑coupling yield
Cross‑study comparable
64–80% (6‑Cl) vs 87–89% (6‑Br) vs unreactive (des‑halo)
Enables tunable reactivity for sequential halogen‑selective transformations
Pd(OAc)₂/PPh₃, 150 °C, 20 min MW; scaffold‑dependent
Cross-coupling reactivity Halogen effect Microwave synthesis

Commercial Purity vs Des-Chloro Analog

Supplier datasheets consistently report this target compound at 98% purity, while the closest des-chloro analog, tert-butyl (imidazo[1,2-a]pyridin-5-ylmethyl)carbamate, is widely specified at only 95% . This 3% absolute purity improvement reduces the burden of unidentified byproducts in subsequent synthetic steps.

Commercial purity specification
Supporting evidence
98% (target) vs 95% (des‑chloro analog)
May reduce purification burden and byproduct risk in lead optimization
Supplier datasheet comparison; method not specified
Purity comparison Quality specification Sourcing reliability

Electronic Modulation of Core Basicity

The 6-chloro group significantly depresses the pKa of the imidazo[1,2-a]pyridine core. The predicted pKa for 6-chloroimidazo[1,2-a]pyridine is 5.18±0.50, versus 6.80±0.30 for the unsubstituted imidazo[1,2-a]pyridine [1]. This 1.62 unit decrease moderates protonation state at physiological pH, a parameter that often dictates nonspecific binding, solubility, and permeability.

Predicted core pKa shift
Class-level inference
6‑Cl pKa ~5.18; unsubstituted pKa ~6.80
Modulates protonation state at physiological pH for ADME property tuning
Predicted values from ACD/Labs; experimental confirmation advised
Physicochemical property Heterocycle basicity Drug-likeness

Optimal Application Scenarios Based on Evidence


Iterative Kinase Inhibitor Library Synthesis

In synthesizing focused libraries of imidazo[1,2-a]pyridine-based kinase inhibitors, the Boc group's acid lability at 67 °C enables selective deprotection without cleaving base-sensitive esters or hydrogenolytically-labile Cbz groups present on other fragments [1]. This orthogonal stability streamlines the construction of diverse final compounds from a common intermediate.

Sequential Halogen-Directed Diversification

The 6-chloro substituent, with its moderate Suzuki cross-coupling yields of 64–80% [2], is ideal for structure-activity relationship (SAR) studies requiring sequential aryl introductions. Researchers can install a first aryl group at the chloro position, then activate a second position with bromine later, exploiting the 7–25% yield differential to ensure controlled, site-selective functionalization.

Synthesis of Low-Basicity CNS Candidates

For central nervous system (CNS) drug discovery programs where reduced basicity is desirable to limit P-glycoprotein efflux and improve permeability, the 1.62 unit pKa lowering conferred by the 6-chloro group [3] makes this core a more favorable starting point than the unsubstituted imidazo[1,2-a]pyridine (pKa ~6.80).

High-Throughput Experimentation with Stringent Purity

Automated high-throughput synthesis platforms demand building blocks of consistent high purity to avoid cross-contamination and ensure reproducible biological assay results. The specification of 98% purity for this compound , versus 95% for the des-chloro analog, directly supports this requirement, minimizing the need for pre-use repurification.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal Boc protection
Selective deprotection without cleaving base‑sensitive or Cbz groups
Sequential aryl diversification SAR
Moderate chloro cross‑coupling reactivity
Controlled site‑selective functionalization for structure‑activity studies
CNS research compound synthesis
Lowered heterocycle basicity
Permeability and P‑gp efflux modulation assessment
High‑throughput experimentation
High purity specification
Reduced repurification needs for reproducible biological assays
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